molecular formula C19H17N3S B5736086 3-[(2E)-1-BENZYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA

3-[(2E)-1-BENZYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA

Cat. No.: B5736086
M. Wt: 319.4 g/mol
InChI Key: FRGZFLIXLHPZII-DYTRJAOYSA-N
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Description

3-[(2E)-1-Benzyl-1,2-dihydropyridin-2-ylidene]-1-phenylthiourea is a complex organic compound that features a unique structure combining a dihydropyridine ring with a thiourea moiety

Preparation Methods

The synthesis of 3-[(2E)-1-Benzyl-1,2-dihydropyridin-2-ylidene]-1-phenylthiourea typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a suitable dihydropyridine precursor, followed by the introduction of the thiourea group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have therapeutic effects in treating specific diseases, although more research is needed.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include key biochemical processes that are critical for cellular function.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(2E)-1-Benzyl-1,2-dihydropyridin-2-ylidene]-1-phenylthiourea stands out due to its unique combination of a dihydropyridine ring and a thiourea group. Similar compounds include:

    1-Benzyl-1,2-dihydropyridin-2-ylidene derivatives: These compounds share the dihydropyridine core but differ in their substituents.

    Phenylthiourea derivatives: These compounds have the thiourea moiety but lack the dihydropyridine ring. The uniqueness of this compound lies in its dual functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1E)-1-(1-benzylpyridin-2-ylidene)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3S/c23-19(20-17-11-5-2-6-12-17)21-18-13-7-8-14-22(18)15-16-9-3-1-4-10-16/h1-14H,15H2,(H,20,23)/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGZFLIXLHPZII-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=CC2=NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN\2C=CC=C/C2=N\C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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